molecular formula C20H18N2O4S B12193649 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B12193649
M. Wt: 382.4 g/mol
InChI Key: PNNOACSREWOZSJ-UHFFFAOYSA-N
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Description

4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the benzoic acid moiety is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of 4-[({[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid.

    Reduction: Formation of 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethanol}amino)methyl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits several biological activities attributed to its structural components:

  • Antimicrobial Properties : Thiazole derivatives have shown promising antimicrobial activity. For instance, compounds containing thiazole rings have been reported to inhibit bacterial growth effectively, with some exhibiting activity comparable to standard antibiotics like norfloxacin .
  • Anti-inflammatory Effects : Preliminary studies suggest that 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition could lead to potential applications in treating inflammatory diseases .
  • Anticonvulsant Activity : Research indicates that thiazole-integrated compounds can exhibit anticonvulsant properties. For example, certain thiazole derivatives have been shown to protect against seizures in animal models, suggesting that this compound may also possess similar effects .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Acetylation Reactions : The introduction of acetyl groups can be performed using acetyl anhydride or other acetylating agents. This reaction typically involves the thiazole derivative reacting with an acetylating agent under controlled conditions to yield the desired product .
  • Amidation Reactions : The formation of amide bonds is crucial for synthesizing this compound. Reacting amines with carboxylic acids or their derivatives can yield the necessary amide structure characteristic of this compound .
  • Multi-step Synthesis : The synthesis may require multiple steps involving various chemical transformations, including condensation reactions and functional group interconversions to achieve the final product .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiazole derivatives in various therapeutic areas:

  • A study demonstrated the synthesis of novel thiazole-bearing compounds that exhibited significant anticonvulsant activity with median effective doses lower than standard medications like ethosuximide. This suggests that further exploration of similar compounds could lead to new therapeutic agents for epilepsy .
  • Another investigation focused on the antibacterial properties of thiazole derivatives, showing that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity against various pathogens. This underscores the importance of structural modifications in optimizing biological efficacy .

Mechanism of Action

The mechanism of action of 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the benzoic acid moiety can participate in hydrogen bonding with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
  • 4-[({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
  • 4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Uniqueness

4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Biological Activity

The compound 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a thiazole derivative with potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. The structural features of this compound, including the thiazole ring and methoxyphenyl substituent, suggest a promising pharmacological profile.

Chemical Structure

The molecular formula for this compound is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole moiety is known for its diverse biological activities, which can be attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole exhibit significant antimicrobial properties. For instance, studies have shown that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM

These values indicate that the compound has a bactericidal effect, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies indicate that this compound may exhibit similar inhibitory activity against COX-1 and COX-2 enzymes, thereby reducing inflammation.

Study on Antibacterial Efficacy

A study conducted on the antibacterial activity of thiazole derivatives demonstrated that this compound exhibited significant inhibition against E. coli and S. aureus. The research involved measuring inhibition zones in agar diffusion assays, which confirmed the compound's effectiveness against these pathogens .

Mechanistic Insights

The mechanism of action for the antibacterial activity was explored through various assays. The results suggested that the compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, molecular docking studies indicated strong binding affinities to key bacterial enzymes involved in cell wall synthesis .

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O4S/c1-26-17-8-6-14(7-9-17)19-22-16(12-27-19)10-18(23)21-11-13-2-4-15(5-3-13)20(24)25/h2-9,12H,10-11H2,1H3,(H,21,23)(H,24,25)

InChI Key

PNNOACSREWOZSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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